2-Cyclopropylthiolane-2-carbaldehyde
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Overview
Description
2-Cyclopropylthiolane-2-carbaldehyde is an organic compound with the molecular formula C8H12OS It is a thiolane derivative, characterized by a cyclopropyl group attached to the thiolane ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylthiolane-2-carbaldehyde typically involves the ring-opening and annulation reactions of cyclopropyl ethanols. One common method includes the reaction of cyclopropyl ethanols with sulfur-containing reagents under specific conditions to form the thiolane ring . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylthiolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The cyclopropyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Cyclopropylthiolane-2-carboxylic acid.
Reduction: Formation of 2-Cyclopropylthiolane-2-methanol.
Substitution: Formation of various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropylthiolane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-Cyclopropylthiolane-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the cyclopropyl group can interact with hydrophobic pockets in biological molecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropylthiolane-2-carboxylic acid
- 2-Cyclopropylthiolane-2-methanol
- Cyclopropylthiolane derivatives
Uniqueness
2-Cyclopropylthiolane-2-carbaldehyde is unique due to the presence of both a cyclopropyl group and an aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity compared to other thiolane derivatives. The aldehyde group allows for various chemical modifications, while the cyclopropyl group provides structural rigidity and stability .
Properties
Molecular Formula |
C8H12OS |
---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
2-cyclopropylthiolane-2-carbaldehyde |
InChI |
InChI=1S/C8H12OS/c9-6-8(7-2-3-7)4-1-5-10-8/h6-7H,1-5H2 |
InChI Key |
FCKUSRRWMCKZFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)(C=O)C2CC2 |
Origin of Product |
United States |
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